molecular formula C13H17ClN4O3S B2786499 4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide CAS No. 2094950-57-7

4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide

Katalognummer B2786499
CAS-Nummer: 2094950-57-7
Molekulargewicht: 344.81
InChI-Schlüssel: XSLHWNPYWBINFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which play a crucial role in the signal transduction of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.

Wirkmechanismus

4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide selectively inhibits JAK3 by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules. JAK3 is primarily expressed in immune cells, and its inhibition leads to the suppression of cytokine signaling and the reduction of inflammation.
Biochemical and Physiological Effects
This compound has been shown to effectively reduce inflammation and improve disease symptoms in preclinical and clinical studies. In rheumatoid arthritis, this compound has been shown to significantly reduce the signs and symptoms of the disease, as well as slow down the progression of joint damage. In psoriasis, this compound has been shown to reduce skin lesions and improve quality of life. In inflammatory bowel disease, this compound has been shown to induce clinical remission and improve endoscopic and histologic scores. In multiple sclerosis, this compound has been shown to reduce the number and size of brain lesions and improve neurological function.

Vorteile Und Einschränkungen Für Laborexperimente

4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide is a potent and selective inhibitor of JAK3, and its efficacy has been demonstrated in various preclinical and clinical studies. However, like all drugs, this compound has its limitations. It may cause adverse effects such as infections, anemia, and liver enzyme abnormalities. In addition, its long-term safety and efficacy have not been fully established, and further studies are needed to address these concerns.

Zukünftige Richtungen

4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide has shown great promise in the treatment of various autoimmune and inflammatory diseases. However, there is still much to be learned about its mechanism of action and potential therapeutic applications. Future research should focus on elucidating the downstream signaling pathways affected by JAK3 inhibition and identifying biomarkers that can predict patient response to this compound. In addition, new JAK inhibitors with improved safety and efficacy profiles should be developed to expand the therapeutic options for patients with autoimmune and inflammatory diseases.

Synthesemethoden

4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the preparation of 2-chloro-4-pyridinecarboxaldehyde, which is then reacted with methyl 4-aminobenzoate to form the intermediate methyl 2-(2-chloro-4-pyridyl)acetate. The key step in the synthesis of this compound involves the coupling of this intermediate with N-methylpiperazine-1-sulfonamide in the presence of a coupling agent and a base. The resulting product is then purified by column chromatography to obtain the final product.

Wissenschaftliche Forschungsanwendungen

4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. In preclinical studies, this compound has been shown to effectively inhibit JAK3-mediated signaling pathways and reduce inflammation in animal models of these diseases.

Eigenschaften

IUPAC Name

4-[(E)-3-(2-chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN4O3S/c1-15-22(20,21)18-8-6-17(7-9-18)13(19)3-2-11-4-5-16-12(14)10-11/h2-5,10,15H,6-9H2,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLHWNPYWBINFP-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)N1CCN(CC1)C(=O)C=CC2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNS(=O)(=O)N1CCN(CC1)C(=O)/C=C/C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.